molecular formula C8H10N2 B1252419 5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 80957-68-2

5,6,7,8-Tetrahydro-1,6-naphthyridine

Cat. No. B1252419
CAS RN: 80957-68-2
M. Wt: 134.18 g/mol
InChI Key: FPEAARFNXIWCTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine involves several approaches, including chemical modification of pyridine derivatives and condensation reactions. Shiozawa et al. (1984) synthesized methyl homologs through chemical modifications, highlighting the versatility of synthetic pathways for this compound (Shiozawa et al., 1984). Moreover, Dow and Schneider (2001) reported an improved synthesis method, offering a more efficient route for producing the compound (Dow & Schneider, 2001).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1,6-naphthyridine is characterized by its naphthyridine scaffold, which provides a rigid and planar framework. This structural feature is crucial for its reactivity and interaction with various substrates and reagents. Zhou et al. (2007) utilized cobalt-catalyzed [2 + 2 + 2] cyclizations, demonstrating the compound's ability to form complex structures through efficient synthetic routes (Zhou, Porco, & Snyder, 2007).

Chemical Reactions and Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and heterocyclization reactions. For instance, Zhou et al. (2008) explored its use as a scaffold for library synthesis, showcasing its utility in synthesizing a wide range of compounds with potential biological activities (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific physical properties were not detailed in the provided references, these characteristics are generally determined by the compound's heterocyclic nature and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine, including its reactivity, stability, and interaction with other chemical species, are central to its applications in synthesis and material science. Its reactivity with amines, leading to various substituted derivatives, highlights its versatility and potential for creating a wide range of chemical entities (Sirakanyan et al., 2014).

Scientific Research Applications

1. HIV-1 Integrase Inhibitor

  • Summary of Application : 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been found to be potent inhibitors of HIV-1 integrase, an enzyme that is essential for the replication of HIV-1 . These compounds target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase .
  • Methods of Application : The derivatives were prepared and screened for activity against HIV-1 infection in cell culture .
  • Results or Outcomes : The study found that small molecules that bind within the LEDGF/p75-binding site promote aberrant multimerization of the integrase enzyme and are of significant interest as HIV-1-replication inhibitors .

2. Anticancer Properties

  • Summary of Application : 1,6-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have a variety of pharmacological applications, including anticancer properties .
  • Methods of Application : The review focuses on recent synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .
  • Results or Outcomes : The review found that 1,6-naphthyridines have shown promising results in the treatment of various types of cancer .

3. Analgesic Effect

  • Summary of Application : 5,6,7,8-Tetrahydro-1,6-naphthyridines have been found to exhibit a pronounced analgesic effect .
  • Methods of Application : The study involved the heterocyclization of 1,5-dicarbonyl derivatives of piperidine and tropane with hydroxylamine hydrochloride .
  • Results or Outcomes : All the 5,6,7,8-tetrahydro-1,6-naphthyridines obtained exhibited a pronounced analgesic effect .

4. Antioxidant Activities

  • Summary of Application : 1,6-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have antioxidant activities .
  • Methods of Application : The review focuses on recent synthetic developments and a thorough study of the antioxidant activity of 1,6-naphthyridines .
  • Results or Outcomes : The review found that 1,6-naphthyridines have shown promising results in antioxidant activities .

5. Anti-inflammatory Activities

  • Summary of Application : 1,5-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have anti-inflammatory activities .
  • Methods of Application : The review focuses on recent synthetic developments and a thorough study of the anti-inflammatory activity of 1,5-naphthyridines .
  • Results or Outcomes : The review found that 1,5-naphthyridines have shown promising results in anti-inflammatory activities .

6. Antimicrobial Activities

  • Summary of Application : 1,5-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have antimicrobial activities .
  • Methods of Application : The review focuses on recent synthetic developments and a thorough study of the antimicrobial activity of 1,5-naphthyridines .
  • Results or Outcomes : The review found that 1,5-naphthyridines have shown promising results in antimicrobial activities .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have shown promise in antiviral chemotherapy, particularly as inhibitors of HIV-1 replication . Future research may focus on further exploring these properties and developing more potent derivatives .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEAARFNXIWCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526259
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridine

CAS RN

80957-68-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (5.0 g, 22.3 mmol) was dissolved in acetic acid (150 ml) and treated with 10% palladium on carbon (2.5 g). The reaction mixture was subjected to 40 psig hydrogen at 55° on a Parr hydrogenation apparatus for 18 hours; the mixture was then filtered through Super-Cel. The filtrate was evaporated to an amber oil, which was dissolved in 6N sodium hydroxide solution and extracted with toluene (2×50 ml) and methylene chloride (2×50 ml). The combined organic extracts were dried over magnesium sulfate, and concentrated in vacuo to provide the title product as a light amber oil (2.8 g, 21 mmol, 94% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-[1,6]naphthyridine (3.10 g, 13.82 mmol) is dissolved in acetic acid (40 ml). To the solution is added Pd—C (10%, 500 mg). The resulting mixture is hydrogenated under 40-50 psi at 55-60° C. for 10 hr. The solid catalyst is removed by filtration, and the filtering cake is washed with MeOH (20 ml×2). The combined organic phase is evaporated to dryness. The residue is taken up into water (25.0 ml), basified with saturated sodium carbonate solution, and extracted with EtOAc (30 ml×3). The combined organic phase is dried with sodium sulfate, and concentrated to give the title compound. MS (+VE) m/z 135.1 (M++1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
139
Citations
KM Peese, CW Allard, T Connolly… - Journal of Medicinal …, 2019 - ACS Publications
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive …
Number of citations: 42 pubs.acs.org
A SHIOZAWA, Y ICHIKAWA, C KOMURO… - Chemical and …, 1984 - jstage.jst.go.jp
5-Methyl-(4a), 7-methyl-(4b), and 8-methyl-5, 6, 7, 8-tetrahydro-1, 6-naphthyridine (4c) were synthesized by chemical modification of pyridine derivatives. On the other hand, the …
Number of citations: 20 www.jstage.jst.go.jp
R Tsuruoka, N Yoshikawa, T Konishi… - The Journal of Organic …, 2020 - ACS Publications
An asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F as a RORγt inverse agonist has been developed. The synthesis features a newly discovered atom-…
Number of citations: 6 pubs.acs.org
A SHIOZAWA, Y ICHIKAWA, M ISHIKAWA… - Chemical and …, 1984 - jstage.jst.go.jp
A number of 6-substituted 5, 6, 7, 8-tetrahydro-1, 6-naphthyridines designed as cyclic homologues of betahistine, 2-(2-methylaminoethyl) pyridine, were synthesized by the reduction of …
Number of citations: 10 www.jstage.jst.go.jp
JD Harling, FP Harrington… - Synthetic Communications, 2001 - Taylor & Francis
A facile, two step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system 1 and its more substituted homologues 2–5 via the condensation of mono- and bicyclic-4-…
Number of citations: 16 www.tandfonline.com
ВB Шелякин, МO Лозинский - Chemistry of Heterocyclic Compounds, 2013 - hgs.osi.lv
Нами изучено взаимодействие 1-метил-4-нитропиразола 1 c 4-амино-1, 2, 4-триазолом в абс. ДМСО при 20 С в присутствии t-ВиОК, приводящее к смеси продуктов, из …
Number of citations: 3 hgs.osi.lv
S Vanlaer, A Voet, C Gielens, M De Maeyer… - 2009 - Wiley Online Library
Derivatives of 6,8‐bridged 5,6,7,8‐tetrahydro‐1,6‐naphthyridines, designed as analogues of huperzine A, were synthesised and evaluated as inhibitors of acetylcholinesterase. In a first …
D Guiadeen, S Kothandaraman, L Yang, SG Mills… - Tetrahedron …, 2008 - Elsevier
An expeditious and concise synthesis of 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines is described. Starting …
Number of citations: 16 www.sciencedirect.com
A SHIOZAWA, Y ICHIKAWA, C KOMURO… - Chemical and …, 1984 - jstage.jst.go.jp
A series of novel 6-[w-(4—aryl-l-piperazinyl) alkyl]-5, 6, 7, 8-tetrahydro-l, 6-naphthyridines was synthesized and evaluated for antivertigo activity by testing their ability to inhibit …
Number of citations: 12 www.jstage.jst.go.jp
L Wortmann, B Lindenthal, P Muhn… - Journal of Medicinal …, 2019 - ACS Publications
The human luteinizing hormone receptor (hLH-R) is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs), activated by luteinizing hormone (hLH) and …
Number of citations: 14 pubs.acs.org

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